3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole
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Overview
Description
3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms at the 3 and 6 positions, along with a 3,7-dimethyloctyl side chain, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole typically involves the bromination of carbazole derivatives. One common method is the lithiation of 3,6-dibromocarbazole with n-butyllithium . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound can be achieved through the bromination of carbazole using N-bromosuccinimide in the presence of a catalyst such as silica gel. This method offers a high yield and is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-3,6-dione or reduction to form 3,6-dihydrocarbazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted carbazole derivatives.
Oxidation: Major products include carbazole-3,6-dione.
Reduction: Major products include 3,6-dihydrocarbazole derivatives.
Scientific Research Applications
3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole involves its interaction with molecular targets such as electron-transporting proteins and enzymes. The bromine atoms and the carbazole core facilitate electron transfer processes, making it effective in applications like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the 3,7-dimethyloctyl side chain, resulting in different solubility and electronic properties.
3,6-Dibromo-9-ethylcarbazole: Contains an ethyl group instead of the 3,7-dimethyloctyl side chain, affecting its reactivity and applications.
Uniqueness
Properties
CAS No. |
612822-57-8 |
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Molecular Formula |
C22H27Br2N |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3,6-dibromo-9-[(3R)-3,7-dimethyloctyl]carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m1/s1 |
InChI Key |
FNKYNKZHOSHCSU-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Canonical SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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